molecular formula C8H11BrN2O B13334159 5-Bromo-6-propoxypyridin-3-amine

5-Bromo-6-propoxypyridin-3-amine

Cat. No.: B13334159
M. Wt: 231.09 g/mol
InChI Key: BKIIELASTQBIIH-UHFFFAOYSA-N
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Description

5-Bromo-6-propoxypyridin-3-amine is an organic compound with the molecular formula C₈H₁₁BrN₂O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-propoxypyridin-3-amine typically involves the bromination of 6-propoxypyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as K₂CO₃, in a solvent like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-propoxypyridin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-6-propoxypyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-propoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 6-Propoxypyridin-3-amine
  • 5-Bromo-6-methoxypyridin-3-amine

Uniqueness

5-Bromo-6-propoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of enzyme inhibitors or materials with specific electronic properties .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-6-propoxypyridin-3-amine

InChI

InChI=1S/C8H11BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3

InChI Key

BKIIELASTQBIIH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=N1)N)Br

Origin of Product

United States

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